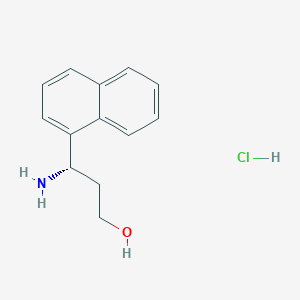

(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride

Description

(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a naphthalene substituent at the 3-position of the propanol backbone. Its hydrochloride salt form enhances aqueous solubility, a critical attribute for pharmaceutical applications. Structurally, the naphthalene moiety provides aromatic bulk and hydrophobic character, while the primary amine and hydroxyl groups enable hydrogen bonding and ionic interactions.

Properties

IUPAC Name |

(3S)-3-amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13,15H,8-9,14H2;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNGGWSBNVFROO-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the necessary functional groups.

Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.

Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Crystallization: Purification through crystallization techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

(3S)-3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride ()

- Key Differences : Replaces naphthalene with a 4-bromophenyl group.

- Impact: Electronic Effects: Bromine’s electronegativity may alter electron density, affecting interactions with aromatic-binding receptors. Solubility: Similar hydrochloride salt form ensures comparable aqueous solubility .

Methyl (S)-3-Amino-3-(1-naphthyl)propanoate Hydrochloride ()

- Key Differences: Propanoate ester replaces the propan-1-ol group.

- Impact :

Functional Group Variations

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride ()

- Key Differences: Ketone replaces the hydroxyl group; dimethylamino substitutes the primary amine.

- Impact: Hydrogen Bonding: Loss of hydroxyl reduces hydrogen bond donor capacity, while the tertiary amine (dimethylamino) lowers basicity. Conformational Flexibility: Ketone rigidity may restrict molecular folding compared to the flexible propanol chain .

N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride ()

- Key Differences : Complex heterocyclic substituents (pyrazole, thiophene) and fluorophenyl group.

- Impact :

Crystallographic and Physicochemical Properties

Crystal Structure Comparisons ()

- Space Group: Both (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol hydrochloride and adamantyl-containing analogues () crystallize in P2$1$2$1$2$_1$, a common space group for chiral molecules.

- Hydrogen Bonding: Chloride ions in hydrochloride salts act as hydrogen bond acceptors, forming networks with ammonium and hydroxyl groups. For example, in (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride (), chloride coordinates with three donors (two hydroxyls, one ammonium), creating a polar layer distinct from hydrophobic adamantyl regions. Similar interactions are expected in the target compound .

Biological Activity

(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride, also known by its CAS number 92020-81-0, is a compound with significant biological activity that has garnered attention in various fields, including pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The chemical formula for this compound is C₁₃H₁₆ClNO. The compound features a naphthalene moiety, which is known for its role in enhancing the lipophilicity and biological activity of organic molecules.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Neurotransmitter Modulation : The compound has been shown to influence the uptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5HT), which are crucial for mood regulation and cognitive functions .

- Nicotinic Acetylcholine Receptor Interaction : Studies have demonstrated that it interacts with nicotinic acetylcholine receptors (nAChRs), potentially affecting synaptic transmission and neuroprotection .

In Vitro Studies

In vitro assays have revealed the following biological activities:

- Monoamine Uptake Inhibition : The compound inhibits the uptake of monoamines, suggesting potential antidepressant properties. For instance, it showed higher inhibitory potency compared to related analogs in blocking DA and NE uptake .

| Compound | Inhibition Potency | Target |

|---|---|---|

| This compound | High | DA, NE |

| Analog 1 | Moderate | DA |

| Analog 2 | Low | NE |

In Vivo Studies

In vivo studies have indicated that administration of this compound can lead to:

- Behavioral Changes : Animal models treated with this compound exhibited alterations in behavior consistent with enhanced mood and cognitive function.

Case Studies

- Antidepressant Effects : A study involving rodents demonstrated that chronic administration of the compound resulted in significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test .

- Neuroprotective Properties : Another investigation highlighted its neuroprotective effects against neurotoxic agents, suggesting its potential utility in treating neurodegenerative disorders .

Q & A

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) during amination to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to avoid byproducts like diastereomers or ring-substituted derivatives .

Basic: How can the stereochemical purity of (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol hydrochloride be verified?

Answer:

Employ a combination of analytical techniques:

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with a certified standard are critical .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., PubChem data for similar compounds) .

- X-ray Crystallography : For definitive confirmation, crystallize the compound and analyze its crystal structure .

Q. Example Impurity Profile :

| Impurity | Source | Acceptable Limit |

|---|---|---|

| Naphthalen-1-ol | Hydrolysis | <0.1% |

| 3-Amino-propanol | Incomplete reaction | <0.2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.